molecular formula C21H27N5O9S2 B570196 Cefpodoxime proxetil CAS No. 339528-86-8

Cefpodoxime proxetil

Numéro de catalogue: B570196
Numéro CAS: 339528-86-8
Poids moléculaire: 557.593
Clé InChI: OVGUTKULXVYHIJ-FJWTYUKWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cefpodoxime Proxetil is an oral third-generation cephalosporin antibiotic. It is used to treat a wide variety of bacterial infections . This medication works by stopping the growth of bacteria . It is known as a cephalosporin antibiotic and is used to treat infections in many different parts of the body .


Molecular Structure Analysis

This compound has a molecular formula of C21H27N5O9S2 . Its average mass is 557.597 Da and its monoisotopic mass is 557.125000 Da . The molecule contains a total of 66 bonds, including 39 non-H bonds, 11 multiple bonds, 13 rotatable bonds, 6 double bonds, and 5 aromatic bonds .


Chemical Reactions Analysis

This compound exhibits solubility in various solvents such as methanol, acetonitrile, dimethyl sulphoxide, propanol, butanol, ethanol, 1,4-dioxane, and glacial acetic acid . The solubility of this compound in these solvents increases with temperature .


Physical and Chemical Properties Analysis

The solubility of this compound in various solvents was determined by gravimetric method over a temperature range of 298.15–318.15 K . The experimental mole fraction solubility was enhanced with temperature .

Applications De Recherche Scientifique

Système de libération buccale des médicaments

Le Cefpodoxime proxetil a été formulé en films buccaux utilisant des polymères comme la chitosane, la gélatine et la pectine. Cette application est particulièrement utile pour traiter les infections respiratoires, urinaires, cutanées et des tissus mous causées par des bactéries à la fois gram-positives et gram-négatives .

Dispersion solide pour une absorption accrue

Des dispersions solides de this compound ont été développées pour améliorer sa solubilité et sa dissolution, qui sont essentielles pour améliorer l’absorption du médicament. Cette méthode stabilise également les médicaments contre les processus de décomposition tels que la photo-oxydation et l’hydrolyse .

Forme galénique à rétention gastrique

En raison de sa forte solubilité et de sa stabilité au pH acide, le this compound est un candidat approprié pour la formulation sous forme de forme galénique à rétention gastrique. Cela améliore la biodisponibilité en prolongeant la présence du médicament dans l’estomac ou le tractus gastro-intestinal supérieur .

Système de libération de médicaments auto-microémulsifiant (SMEDDS)

Le this compound a été incorporé dans les SMEDDS pour améliorer sa solubilité et sa perméabilité. Ce système utilise une combinaison d’huile (huile de ricin), de tensioactif (Tween 80) et de co-tensioactif (PEG 400) pour améliorer les performances thérapeutiques et la capacité de charge du médicament .

Activité antibactérienne à large spectre

En tant que céphalosporine de troisième génération, le this compound présente une activité antibactérienne puissante contre une large gamme de bactéries Gram-positives et Gram-négatives. Son large spectre en fait un composé important pour les applications cliniques dans la lutte contre diverses infections bactériennes .

Mécanisme D'action

Target of Action

Cefpodoxime Proxetil, also known as 2-Cefpodoxime Proxetil or “972JNT8YPC”, is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

This compound is a prodrug, which means it is inactive in its original form and is converted into its active form, Cefpodoxime, in the body . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3 (PBP3), inhibiting the production of peptidoglycan . This inhibition disrupts the synthesis of the bacterial cell wall, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By binding to PBP3, Cefpodoxime inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, causing cell lysis and death .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Approximately 50% of the administered Cefpodoxime dose is absorbed systemically . The drug has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . The bioavailability of Cefpodoxime is significantly increased when taken with food .

Result of Action

The result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis and death . This makes this compound effective against a wide range of Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of Cefpodoxime is significantly increased when taken with food . Furthermore, the stability of this compound can be affected by temperature. Studies have shown that the potencies of this compound samples stored at 25 °C were within the specified standard range within the evaluating period of 90 days, while the potencies of those samples under refrigerated condition were within the specified standard range within the evaluating period of 14 days . Therefore, both reconstituted and un-reconstituted suspensions should be stored at refrigerated and temperature less than 25 °C .

Orientations Futures

Cefpodoxime Proxetil is a suitable option for the treatment of pediatric patients with various common bacterial infections . It demonstrates good bacteriological and clinical efficacy in pediatric patients with various infectious diseases, including acute otitis media, tonsillitis, and/or pharyngitis . Future research may focus on improving the physico-chemical properties of the drug to enhance its bioavailability .

Analyse Biochimique

Biochemical Properties

2-Cefpodoxime Proxetil interacts with various enzymes and proteins in biochemical reactions. It is absorbed and de-esterified by the intestinal mucosa to release the third-generation cephalosporin, cefpodoxime . Cefpodoxime is stable towards the most commonly found plasmid-mediated β-lactamases . It has a broad spectrum of antibacterial activity encompassing both Gram-negative and Gram-positive bacteria .

Cellular Effects

2-Cefpodoxime Proxetil has significant effects on various types of cells and cellular processes. It is effective at treating bacterial infections caused by Staphylococcus, Streptococcus, E. coli, and Pasteurella . It prevents the synthesis of bacterial cell walls, just like other cephalosporins . Its covalent attachment to penicillin-binding proteins (PBPs), which are necessary for the synthesis of bacterial cell walls, is the primary cause of this interference .

Molecular Mechanism

The molecular mechanism of action of 2-Cefpodoxime Proxetil involves its conversion to its active metabolite, cefpodoxime, which inhibits cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin binding protein 3, which inhibits production of peptidoglycan, the primary constituent of bacterial cell walls .

Temporal Effects in Laboratory Settings

Over the recommended dosing range (100 to 400 mg), approximately 29 to 33% of the administered cefpodoxime dose was excreted unchanged in the urine in 12 hours . There is minimal metabolism of cefpodoxime in vivo . Drug not absorbed is degraded in the gastrointestinal tract and excreted in the faeces .

Dosage Effects in Animal Models

In animal models, the effects of 2-Cefpodoxime Proxetil vary with different dosages. In a study conducted on Beagle dogs, a whole reference or test tablet containing the equivalent of 100 mg of cefpodoxime was administered orally to each dog . The test formulation was bioequivalent to the reference one because the 90% CI ranges of C max and AUC INF_obs were all between 80 and 125% .

Metabolic Pathways

2-Cefpodoxime Proxetil is involved in several metabolic pathways. It is a prodrug ester created expressly to be stable in the stomach, and intestinal brush border enzymes would convert it to the active cefpodoxime .

Transport and Distribution

2-Cefpodoxime Proxetil is transported and distributed within cells and tissues. It is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . Cefpodoxime is extensively distributed throughout tissues and fluids of the respiratory tract .

Subcellular Localization

Given its role as an antibiotic, it can be inferred that it primarily acts in the periplasmic space where it interferes with cell wall synthesis .

Propriétés

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h7-10,14-15,18H,6H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,15?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGUTKULXVYHIJ-FJWTYUKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339528-86-8
Record name delta-2-Cefpodoxime proxetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339528868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DELTA-2-CEFPODOXIME PROXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972JNT8YPC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.